molecular formula C13H15BF4O3 B14029379 (3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenyl)boronic acid pinacol ester

(3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenyl)boronic acid pinacol ester

Cat. No.: B14029379
M. Wt: 306.06 g/mol
InChI Key: VSLKZWIUEIEADW-UHFFFAOYSA-N
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Description

(3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenyl)boronic acid pinacol ester: is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenyl)boronic acid pinacol ester typically involves the reaction of the corresponding boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce a variety of functionalized organic molecules .

Scientific Research Applications

Chemistry: In chemistry, (3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenyl)boronic acid pinacol ester is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it an essential reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this boronic ester is used in the production of advanced materials, including polymers and electronic components. Its versatility and reactivity make it a valuable tool in various manufacturing processes .

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3,4,5-Trifluorophenylboronic acid

Comparison: Compared to these similar compounds, (3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenyl)boronic acid pinacol ester offers unique reactivity due to the presence of both fluorine and hydroxyl groups on the aromatic ring. This combination enhances its stability and reactivity in various chemical reactions, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C13H15BF4O3

Molecular Weight

306.06 g/mol

IUPAC Name

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenol

InChI

InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)7-5-8(13(16,17)18)10(19)9(15)6-7/h5-6,19H,1-4H3

InChI Key

VSLKZWIUEIEADW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)O)C(F)(F)F

Origin of Product

United States

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